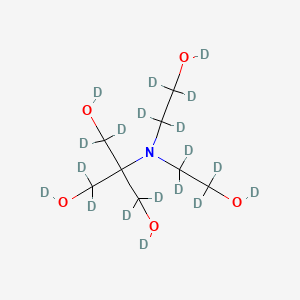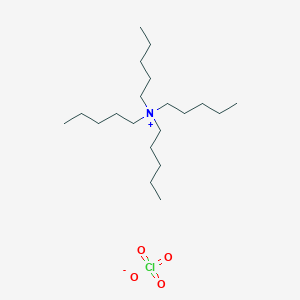
N-(2,2,2-Trichloroethoxysulfonyl)urea
Descripción general
Descripción
“N-(2,2,2-Trichloroethoxysulfonyl)urea” is a chemical compound with a molecular formula of C3H5Cl3N2O4S . It is also known as Aminocarbonylsulfamic acid, 3,3,3-trichloroethoxy ester or Tces-Urea . It appears as a white to beige powder .
Molecular Structure Analysis
The linear formula of “N-(2,2,2-Trichloroethoxysulfonyl)urea” is NH2CONHSO2OCH2CCl3 . Its molecular weight is 271.51 g/mol .Chemical Reactions Analysis
“N-(2,2,2-Trichloroethoxysulfonyl)urea” is used as a reactant for oxidative C-H amination reactions . It is also a reagent for Rh-catalyzed urea formation and cyclic urea synthesis .Physical And Chemical Properties Analysis
“N-(2,2,2-Trichloroethoxysulfonyl)urea” is a solid substance with a melting point of 161 - 165 °C .Aplicaciones Científicas De Investigación
Oxidative C-H Amination Reactions
Scientific Field
Summary of Application
N-(2,2,2-Trichloroethoxysulfonyl)urea is used as a reactant for oxidative C-H amination reactions . This process involves the insertion of a nitrogen atom into a carbon-hydrogen bond, which is a fundamental transformation in organic synthesis .
Methods of Application
The specific experimental procedures can vary depending on the substrates and reaction conditions. Typically, the urea compound is mixed with the substrate in a suitable solvent, and the reaction is carried out under controlled temperature conditions .
Results or Outcomes
The outcome of these reactions is the formation of new carbon-nitrogen bonds, which are key structural elements in many organic compounds .
Rhodium-Catalyzed Urea Formation
Scientific Field
Summary of Application
N-(2,2,2-Trichloroethoxysulfonyl)urea serves as a reagent for rhodium-catalyzed urea formation . This reaction is used to synthesize urea derivatives, which have numerous applications in medicinal chemistry and materials science .
Methods of Application
In a typical procedure, the urea compound is reacted with a rhodium catalyst under specific conditions to facilitate the formation of the urea derivative .
Results or Outcomes
The result of this reaction is the formation of a new urea compound, which can be further functionalized for various applications .
Cyclic Urea Synthesis
Scientific Field
Summary of Application
N-(2,2,2-Trichloroethoxysulfonyl)urea is used as a reagent for the synthesis of cyclic ureas . Cyclic ureas are important scaffolds in medicinal chemistry, with applications in the development of pharmaceuticals .
Methods of Application
The synthesis involves the reaction of the urea compound with suitable starting materials under controlled conditions to yield the cyclic urea .
Results or Outcomes
The outcome of this reaction is the formation of a cyclic urea compound, which can be used in the synthesis of various pharmaceuticals .
Safety And Hazards
“N-(2,2,2-Trichloroethoxysulfonyl)urea” is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .
Propiedades
IUPAC Name |
2,2,2-trichloroethyl N-carbamoylsulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3N2O4S/c4-3(5,6)1-12-13(10,11)8-2(7)9/h1H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUJBOJJEGIBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OS(=O)(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584908 | |
| Record name | 2,2,2-Trichloroethyl carbamoylsulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-Trichloroethoxysulfonyl)urea | |
CAS RN |
882739-31-3 | |
| Record name | 2,2,2-Trichloroethyl carbamoylsulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 882739-31-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1612370.png)


![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride](/img/structure/B1612375.png)




